![molecular formula C15H22BrN3O2 B2810276 5-Bromo-2-[1-(oxan-4-ylmethyl)piperidin-4-yl]oxypyrimidine CAS No. 2415492-19-0](/img/structure/B2810276.png)
5-Bromo-2-[1-(oxan-4-ylmethyl)piperidin-4-yl]oxypyrimidine
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Overview
Description
5-Bromo-2-[1-(oxan-4-ylmethyl)piperidin-4-yl]oxypyrimidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is a pyrimidine derivative that has a bromo-substituted pyrimidine ring and a piperidinyl group attached to it.
Mechanism of Action
The mechanism of action of 5-Bromo-2-[1-(oxan-4-ylmethyl)piperidin-4-yl]oxypyrimidine is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in cellular processes such as DNA replication and protein synthesis. This compound has also been shown to induce apoptosis or programmed cell death in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to inhibit the replication of certain viruses by interfering with viral RNA synthesis. Additionally, it has been shown to have anti-inflammatory and analgesic effects.
Advantages and Limitations for Lab Experiments
One of the advantages of using 5-Bromo-2-[1-(oxan-4-ylmethyl)piperidin-4-yl]oxypyrimidine in lab experiments is its potential as a lead compound for the development of new drugs. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.
Future Directions
There are several future directions for research on 5-Bromo-2-[1-(oxan-4-ylmethyl)piperidin-4-yl]oxypyrimidine. One direction is to further investigate its potential as an anticancer agent and to optimize its therapeutic potential. Another direction is to investigate its potential as an antiviral agent against emerging viruses such as SARS-CoV-2. Additionally, further studies are needed to understand its mechanism of action and to identify its molecular targets.
Synthesis Methods
The synthesis of 5-Bromo-2-[1-(oxan-4-ylmethyl)piperidin-4-yl]oxypyrimidine involves the reaction of 2-chloro-5-bromopyrimidine with 4-(oxan-4-ylmethyl)piperidine in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dimethylformamide or dimethyl sulfoxide at a temperature of around 100°C. The resulting product is then purified by column chromatography to obtain the pure compound.
Scientific Research Applications
5-Bromo-2-[1-(oxan-4-ylmethyl)piperidin-4-yl]oxypyrimidine has potential applications in various fields of research such as medicinal chemistry, biochemistry, and pharmacology. This compound has been studied for its potential as an anticancer agent due to its ability to inhibit the growth of cancer cells. It has also been investigated for its potential as an antiviral agent due to its ability to inhibit the replication of certain viruses.
properties
IUPAC Name |
5-bromo-2-[1-(oxan-4-ylmethyl)piperidin-4-yl]oxypyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrN3O2/c16-13-9-17-15(18-10-13)21-14-1-5-19(6-2-14)11-12-3-7-20-8-4-12/h9-10,12,14H,1-8,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRHHGOOSFQNDLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=N2)Br)CC3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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